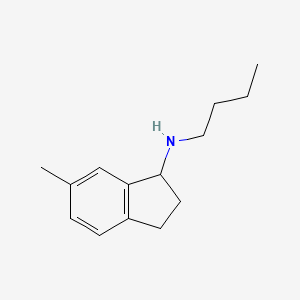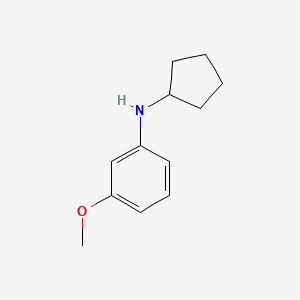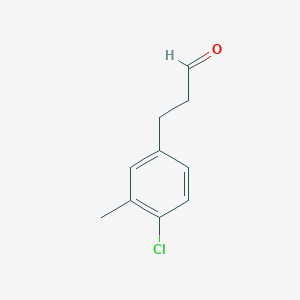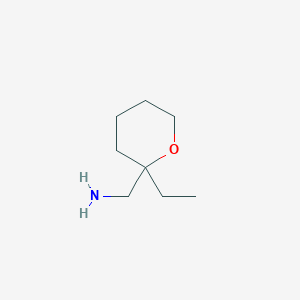
(2-Ethyloxan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyloxan-2-yl)methanamine: is an organic compound with the molecular formula C₈H₁₇NO It is a derivative of oxane, featuring an ethyl group and a methanamine group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyloxan-2-yl)methanamine typically involves the reaction of oxane derivatives with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to ensure consistent quality and yield. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: (2-Ethyloxan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The methanamine group can undergo substitution reactions with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: (2-Ethyloxan-2-yl)methanamine is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the development of new materials and chemicals.
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its amine group can be modified to create compounds with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It serves as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Ethyloxan-2-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, affecting metabolic pathways.
Comparison with Similar Compounds
- (2,2-Dimethyloxan-4-yl)methanamine
- (2,2,5,5-Tetramethyloxolan-3-yl)methanamine
- (2-Methylcyclohexyl)methanamine
Uniqueness: (2-Ethyloxan-2-yl)methanamine is unique due to its specific structural features, such as the ethyl group and methanamine group attached to the oxane ring. These features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(2-ethyloxan-2-yl)methanamine |
InChI |
InChI=1S/C8H17NO/c1-2-8(7-9)5-3-4-6-10-8/h2-7,9H2,1H3 |
InChI Key |
PRFLMORPJNXSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCO1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Methylhexan-2-YL)amino]cyclohexan-1-OL](/img/structure/B13286338.png)
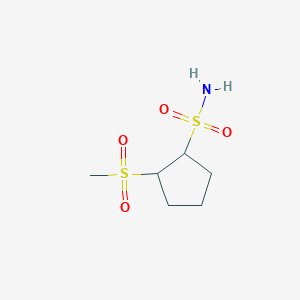


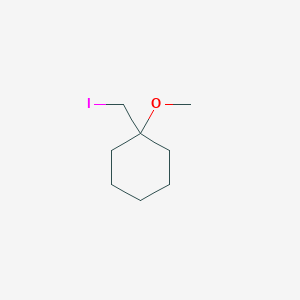
![2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide](/img/structure/B13286361.png)
![1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol](/img/structure/B13286368.png)



